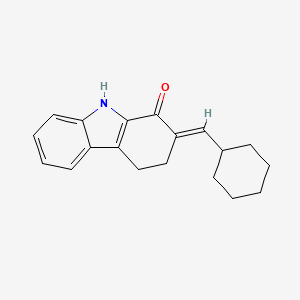

(2E)-2-(cyclohexylmethylidene)-4,9-dihydro-3H-carbazol-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of carbazole derivatives, closely related to the target compound, involves strategic reactions that highlight the flexibility and complexity of organic synthesis. One approach utilizes gold-catalyzed cycloisomerization of 3-allenylmethylindoles, demonstrating a method for regioselective synthesis of 4,9-dihydro-1H-carbazoles. This process features a formal C2-H bond activation and is influenced by the substituents' nature and the reaction conditions (Álvarez et al., 2013). Another notable synthesis involves a one-pot reaction from cyclohexanones under metal-free conditions, showcasing the ability to synthesize carbazoles via condensation, cyclization, and dehydrogenation steps (Xiao et al., 2012).

Molecular Structure Analysis

Carbazole derivatives exhibit intriguing molecular structures that have been extensively studied. The analysis of these structures, such as the crystal structure determination of N-methyl and N-tosyl derivatives of 1,2-dihydrocarbazol-4(3H)-one, reveals an extended conjugation from the carbonyl group to the nitrogen atom and a common envelope conformation for the cyclohexenone fragment (Rodriguez et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of carbazole derivatives includes various reactions such as oximation, Beckmann rearrangement, and etherification of the carbonyl group. These reactions are indicative of the versatile functionalization potential that carbazole frameworks offer (Rodriguez et al., 1995).

Wissenschaftliche Forschungsanwendungen

Carbazole Derivatives in Organic Synthesis and Material Science

Carbazoles are privileged nitrogen heterocycles found in a wide range of natural products, pharmaceuticals, and functional materials. Their synthesis from indoles through various strategies, including transition-metal catalyzed C-H functionalization and metal-free cyclization, demonstrates their versatility. These synthetic methods have produced carbazoles with significant pharmacological activity, underlining their importance in medicinal chemistry and materials science (Aggarwal et al., 2019).

Photophysical Properties and Applications

Carbazole derivatives are noted for their unique photophysical properties, making them suitable for use in photovoltaic cells, biomedical imaging, and fluorescent polymers. The development of functionalized materials based on carbazole structures, facilitated by palladium-catalyzed cascade reactions and C-H bond activation, showcases their potential in the creation of advanced functional materials for a variety of applications (Dinda et al., 2020).

Antioxidant Activities

Carbazole alkaloids have been synthesized and evaluated for their antioxidant activities. The synthesis and evaluation of multi-substituted carbazole alkaloids demonstrate the potential of carbazole cores in contributing to antioxidant activity, which is crucial for designing novel antioxidants (Hieda, 2017).

Light Emitting Applications

Donor-acceptor type carbazole-based molecules have been extensively researched for their applications in organic light-emitting diodes (OLEDs). The review of carbazole properties and their performance in OLEDs emphasizes the importance of carbazole-based compounds in the development of advanced optoelectronic devices (Ledwon, 2019).

Eigenschaften

IUPAC Name |

(2E)-2-(cyclohexylmethylidene)-4,9-dihydro-3H-carbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19-14(12-13-6-2-1-3-7-13)10-11-16-15-8-4-5-9-17(15)20-18(16)19/h4-5,8-9,12-13,20H,1-3,6-7,10-11H2/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTFQBDFGBSFMC-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=C2CCC3=C(C2=O)NC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C=C/2\CCC3=C(C2=O)NC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)

![N-benzyl-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)

![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)

![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2496326.png)

![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)

![(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2496334.png)